molecular formula C10H6ClNO2S B12451896 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B12451896
M. Wt: 239.68 g/mol
InChI Key: FKWFQNBRPKKLBU-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring and the 4-chlorophenyl group play crucial roles in binding to these targets and exerting the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid
  • 5-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
  • 5-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Uniqueness

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar compounds .

Biological Activity

5-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered structure containing both sulfur and nitrogen atoms. Its molecular formula is C9H6ClN2O2SC_9H_6ClN_2O_2S, with a molecular weight of approximately 253.7 g/mol. The presence of the 4-chlorophenyl group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound's cytotoxic effects were assessed using various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). The results indicated that it possesses significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µg/mL) Comparison Drug IC50 of Comparison Drug (µg/mL)
HepG-21.61 ± 1.92Doxorubicin2.00
A5491.98 ± 1.22Cisplatin5.00

In one study, the compound was found to induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis and cell growth signaling pathways.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with various biological targets, indicating its potential as a lead molecule for drug development.

Case Studies

  • Anticancer Efficacy : A study conducted by Evren et al. (2019) evaluated novel derivatives based on this compound against A549 human lung adenocarcinoma cells. The derivatives exhibited enhanced selectivity and potency compared to existing chemotherapy agents .
  • Antimicrobial Screening : Another research project focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria, where the compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent.

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)

InChI Key

FKWFQNBRPKKLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Cl

Origin of Product

United States

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